molecular formula C6H8Br2F2O2 B8283977 2,4-Dibromo-4,4-difluorobutyl acetate

2,4-Dibromo-4,4-difluorobutyl acetate

Cat. No.: B8283977
M. Wt: 309.93 g/mol
InChI Key: BSVAZOBVSZVMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Such compounds typically exhibit unique physicochemical properties due to halogen substituents, including increased molecular weight, altered polarity, and enhanced stability. Bromine atoms at positions 2 and 4, combined with two fluorine atoms at position 4, likely influence reactivity and solubility compared to non-halogenated or mono-halogenated acetates. Synthetically, similar compounds (e.g., 4-chloro-4,4-difluoro-2-methylbutyl benzoate) are prepared via esterification or halogenation protocols, as noted in .

Properties

Molecular Formula

C6H8Br2F2O2

Molecular Weight

309.93 g/mol

IUPAC Name

(2,4-dibromo-4,4-difluorobutyl) acetate

InChI

InChI=1S/C6H8Br2F2O2/c1-4(11)12-3-5(7)2-6(8,9)10/h5H,2-3H2,1H3

InChI Key

BSVAZOBVSZVMOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CC(F)(F)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogen Effects :

  • Bromine increases molecular weight and may enhance lipophilicity. For example, 2,6-Dibromo-4-fluorobenzyl acetate (325.96 g/mol) has a higher molecular weight than 2-Bromo-4,4,4-trifluorobutyl acetate (249.03 g/mol) due to additional bromine and aromaticity .

Structural Backbone :

  • Benzyl acetates (e.g., 2,6-Dibromo-4-fluorobenzyl acetate ) exhibit higher rigidity and thermal stability compared to aliphatic acetates like 2-Bromo-4,4,4-trifluorobutyl acetate .
  • Methyl or branched alkyl groups (e.g., in 4-chloro-4,4-difluoro-2-methylbutyl benzoate ) introduce steric hindrance, affecting reactivity .

Research Findings and Limitations

Limitations:

    Direct data on 2,4-Dibromo-4,4-difluorobutyl acetate is absent in the provided evidence. Applications inferred from vinyl acetate polymers () are speculative for halogenated derivatives.

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